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Compound of Interest |

Compound Name: Benzoadenosine
CAS No.: 60189-62-0
Cat. No.: B1666586
- 7

Core Identity & Structural Significance

lin-Benzoadenosine is a synthetic, "stretched-out" analog of adenosine.[1] Unlike the non-
fluorescent natural nucleoside, lin-benzoadenosine possesses a highly conjugated tricyclic
ring system that imparts distinct fluorescence properties.

o Chemical Name: 3-(B-D-ribofuranosyl)imidazo[4,5-g]quinazoline-8-amine.

 Structural Modification: A benzene ring is linearly fused to the purine core (specifically, the
imidazo[4,5-d]pyrimidine system of adenine is expanded to imidazo[4,5-g]quinazoline).

o Dimensional Impact: This modification extends the molecular width of the purine base by
approximately 2.4 A perpendicular to the glycosyl bond. This makes it a critical "dimensional
probe" for testing the spatial tolerance of enzyme nucleotide-binding pockets.

Structural Visualization

The following diagram contrasts the natural Adenine core with the expanded lin-Benzo-Adenine

core.
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Caption: Structural expansion of the purine core. The insertion of a benzene ring (center of lin-
Benzo) creates a tricyclic system, extending the molecule by 2.4 A.

Spectroscopic Profile

The utility of lin-benzoadenosine lies in its robust fluorescence and sensitivity to the local
environment.[2]

UV-Vis Absorption & Fluorescence Data

The following values represent the standard spectroscopic parameters in neutral agueous
solution (pH 7.0-7.5).
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Parameter Value Notes

Excitation Maximum ( Significantly red-shifted from
331 nm _

) Adenine (260 nm).

Emission Maximum ( Monitored in fluorescence
371 nm

) assays.

Quantum Yield ( High efficiency compared to
0.44 other base analogs (e.g., 2-

) aminopurine).

Fluorescence Lifetime ( 37 Suitable for time-resolved

.7ns
) fluorescence anisotropy.
) Moderate separation reduces
Stokes Shift ~40 nm

self-quenching artifacts.

Environmental Sensitivity[2][3]

o pH Effects: In acidic media (protonation of the N-1 or N-3 positions), the emission maximum

undergoes a red shift of ~13 nm.

e Metal lon Quenching:

o Paramagnetic lons (

). Cause significant fluorescence quenching.[3] This property is exploited to measure

metal-nucleotide dissociation constants (

).

o Diamagnetic lons (

): Binding of
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to lin-benzo-ATP/ADP typically increases quantum yield slightly by disrupting
intramolecular phosphate-base quenching interactions.

NMR Characterization & Metal Binding

Nuclear Magnetic Resonance (NMR) is used to validate the structure and map metal
coordination sites.

e Proton Assignment: The H-2 proton of the lin-benzoadenosine ring (analogous to the H-8
proton in natural adenine) is the most diagnostic signal.

e Paramagnetic Broadening: Upon titration with

, the H-2 signal exhibits selective line broadening. This confirms that the metal ion
coordinates near the N-7/N-9 region (imidazole ring), similar to the natural metal-
coordination mode of ATP.

Experimental Applications

lin-Benzoadenosine and its phosphates (lin-benzo-AMP, ADP, ATP) are primarily used as
dimensional probes and fluorescent reporters.

A. Dimensional Probing of Active Sites

Because the molecule is 2.4 A wider than ATP, it acts as a "molecular caliper.”
« If the enzyme retains activity: The active site has lateral flexibility or extra space.
o If activity is lost: The active site is sterically restricted (tight fit).

o Example:E. coli F1-ATPase binds lin-benzo-ATP but hydrolyzes it slowly, indicating steric
clash in the transition state.

B. Fluorescence Binding Assays

The high quantum yield allows for nanomolar sensitivity in binding isotherms.

Workflow: Determination of
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for Enzyme-Nucleotide Complex

1. Baseline Measurement
Measure fluorescence of lin-benzo-ATP (1 uM)
Ex: 331 nm | Em: 371 nm

:

2. Enzyme Titration
Add aliquots of Enzyme (0.1 - 10 pM)
Mix gently, equilibrate 2 mins

:

3. Signal Acquisition
Record change in Fluorescence Intensity (AF)
(Quenching or Enhancement)

:

4. Data Fitting
Plot AF vs. [Enzyme]
Fit to Quadratic Binding Equation

Click to download full resolution via product page

Caption: Step-by-step workflow for determining equilibrium binding constants using lin-benzo-
ATP.

Protocols & Best Practices
Stock Solution Preparation[5]

e Solvent: Dissolve lyophilized lin-benzoadenosine (or phosphate salt) in 50 mM Tris-HCI (pH
7.5). Avoid phosphate buffers if studying metal-dependent enzymes to prevent precipitation.

e Concentration Determination:

o Measure Absorbance (
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) at 331 nm.[4]

o Use the Beer-Lambert Law:

o Note: While specific

values vary by buffer, calibrating against a known mass standard or using comparative
HPLC is recommended for critical kinetics.

o Storage: Aliquot and store at -20°C. Protect from light to prevent photobleaching, although
the compound is relatively photostable compared to tryptamine derivatives.

Critical Controls

e Inner Filter Effect: If the enzyme concentration is high (>5 uM) or absorbs at 331 nm, correct
fluorescence data for the inner filter effect.

e Background Fluorescence: Always subtract the buffer + enzyme blank (without nucleotide)
from the raw signal, as some proteins have intrinsic tryptophan fluorescence tailing into the
371 nm region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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